4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid
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Overview
Description
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H21NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is known for its unique structure, which includes multiple methyl groups and a hydroxyl group, making it a valuable building block in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid typically involves the reduction of 4-oxo-2,2,6,6-tetramethylpiperidine (TAA) to 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP) through catalytic hydrogenation in water. The resulting crude solution is then reacted with formaldehyde or paraformaldehyde in at least a 20% molar excess, along with formic acid. The crude product is then separated from the reaction mixture and purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates .
Comparison with Similar Compounds
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1,2,2,6,6-Pentamethyl-4-piperidinol: This compound shares a similar structure but lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2,2,6,6-Tetramethyl-4-piperidinol: This compound has fewer methyl groups, resulting in different steric and electronic properties.
The uniqueness of this compound lies in its combination of multiple methyl groups, a hydroxyl group, and a carboxylic acid group, which confer distinct reactivity and versatility in various applications .
Properties
CAS No. |
90264-94-1 |
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Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H21NO3/c1-9(2)6-11(15,8(13)14)7-10(3,4)12(9)5/h15H,6-7H2,1-5H3,(H,13,14) |
InChI Key |
ZZLKQLPJSLIRJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)(C(=O)O)O)C |
Origin of Product |
United States |
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